2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide
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Overview
Description
2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide is an organic compound with a complex structure that includes a brominated aromatic ring, a cyano group, and a cyclopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 4-methylacetophenone to introduce the bromine atom at the meta position. This is followed by the formation of the acetamide group through a reaction with chloroacetyl chloride and subsequent introduction of the cyano group using sodium cyanide. The final step involves the cyclopropylation of the intermediate product using cyclopropylmethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the cyano group or to reduce the bromine atom to a less reactive form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alkanes. Substitution reactions typically result in the formation of new aromatic compounds with different functional groups.
Scientific Research Applications
2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a pharmaceutical lead compound.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the brominated aromatic ring are key functional groups that contribute to its reactivity and biological activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-4-methylphenyl)acetamide: Lacks the cyano and cyclopropyl groups, resulting in different chemical properties and reactivity.
2-(4-Methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide:
2-(3-Bromo-4-methylphenyl)-N-methylacetamide: Contains a methyl group instead of the cyano group, affecting its chemical behavior and biological activity.
Uniqueness
2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide is unique due to the presence of both the cyano and cyclopropyl groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(3-bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c1-9-2-3-10(6-12(9)15)7-14(18)17-13(8-16)11-4-5-11/h2-3,6,11,13H,4-5,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHABMVBHOWQWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC(C#N)C2CC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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